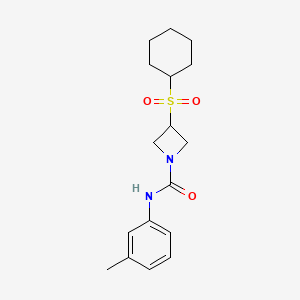

3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-cyclohexylsulfonyl-N-(3-methylphenyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-13-6-5-7-14(10-13)18-17(20)19-11-16(12-19)23(21,22)15-8-3-2-4-9-15/h5-7,10,15-16H,2-4,8-9,11-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHOASNYRAVHJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the m-Tolyl Group: The final step is the coupling of the m-tolyl group to the azetidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related azetidine- and sulfonamide-containing derivatives, particularly those targeting epidermal growth factor receptor (EGFR) or other kinases. Below is a detailed analysis:

Structural and Functional Analogues

Key Findings

Target Specificity :

- Unlike covalent inhibitors (e.g., Compound 9), the query compound lacks an acrylamide group, suggesting reversible binding. This may reduce off-target effects but also lower potency against resistant mutants like EGFR T790M .

- The cyclohexylsulfonyl group may mimic the sulfonamide moiety in Compound 4, enhancing solubility compared to purely hydrophobic derivatives (e.g., Compound 8b) .

Binding Affinity :

- Compound 8b’s IC50 of 14.8 nM highlights the importance of the quinazoline scaffold for high-affinity EGFR inhibition. The azetidine core in the query compound may offer conformational rigidity but could compromise affinity due to reduced π-π stacking with EGFR’s hydrophobic pocket .

SAR Insights :

- Substitution at the azetidine 3-position (cyclohexylsulfonyl) may improve metabolic stability compared to thioether-containing analogs (e.g., Compound 4), which are prone to oxidation .

- The m-tolyl group in the carboxamide moiety is conserved across multiple EGFR inhibitors (e.g., Compound 8b), suggesting its role in hydrophobic interactions with the kinase’s back pocket .

Biological Activity

3-(Cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of SMYD proteins, which are implicated in various cancers. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and clinical relevance.

Chemical Structure and Properties

The compound features a sulfonamide group and an azetidine ring, which contribute to its biological activity. The general formula can be represented as:

This structure allows for interactions with specific biological targets, particularly SMYD proteins.

Research indicates that this compound functions primarily as a SMYD inhibitor . SMYD proteins, such as SMYD2 and SMYD3, are methyltransferases that play critical roles in gene regulation and oncogenesis. Inhibition of these proteins can lead to reduced tumor growth and proliferation.

Key Findings:

- Inhibition Assays: In vitro studies have demonstrated that this compound effectively inhibits SMYD2 and SMYD3 with IC50 values in the low micromolar range, indicating potent activity against these targets .

- Cancer Cell Lines: The compound has shown efficacy in various cancer cell lines, including breast and prostate cancer, where it induces apoptosis and inhibits cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications to its structure. For instance:

- Cyclohexyl Group: The presence of the cyclohexyl group is crucial for maintaining the binding affinity to SMYD proteins.

- Substituents on the Azetidine Ring: Variations in the substituents can enhance or diminish biological activity. For example, replacing the m-tolyl group with other aromatic systems has been explored to optimize potency .

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the efficacy of this compound:

| Assay Type | Description | Results |

|---|---|---|

| Cell Viability Assay | MTT assay on cancer cell lines | Significant reduction in viability at 10 µM concentration |

| Apoptosis Assay | Flow cytometry for Annexin V/PI staining | Increased apoptotic cells observed |

| Western Blot Analysis | Detection of apoptotic markers (e.g., cleaved caspase) | Upregulation of pro-apoptotic factors |

| In Vivo Studies | Xenograft models in mice | Tumor growth inhibition by up to 70% |

These findings underscore the compound's potential as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study: In a preclinical model, administration of the compound resulted in a significant decrease in tumor size compared to controls, supporting its use as a targeted therapy.

- Prostate Cancer Trials: Early-phase trials indicated promising results with manageable toxicity profiles, warranting further investigation into dosage optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.